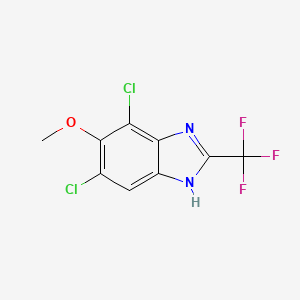

Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-

説明

Benzimidazole derivatives are heterocyclic compounds with diverse applications in agrochemicals, pharmaceuticals, and materials science. The compound 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole features a benzimidazole core substituted with chlorine atoms at positions 4 and 6, a methoxy group at position 5, and a trifluoromethyl group at position 2. These substituents confer distinct electronic, steric, and solubility properties, influencing its reactivity and biological activity.

特性

CAS番号 |

89427-18-9 |

|---|---|

分子式 |

C9H5Cl2F3N2O |

分子量 |

285.05 g/mol |

IUPAC名 |

4,6-dichloro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C9H5Cl2F3N2O/c1-17-7-3(10)2-4-6(5(7)11)16-8(15-4)9(12,13)14/h2H,1H3,(H,15,16) |

InChIキー |

YOGWZFUBEGNQLT-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1Cl)N=C(N2)C(F)(F)F)Cl |

製品の起源 |

United States |

準備方法

General Synthetic Strategy for Substituted Benzimidazoles

Benzimidazoles are typically synthesized via the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives under oxidative or acidic conditions. The classical approach involves cyclization of 1,2-diaminobenzenes with aldehydes, often requiring catalysts or oxidants to facilitate ring closure and aromatization.

A catalyst-free, environmentally friendly method involves reacting N-substituted benzene-1,2-diamines with aldehydes in the presence of oxygen in aqueous media at mild temperatures (around 60 °C), yielding benzimidazoles in high yields (70-96%) without requiring harsh conditions or toxic reagents.

Oxidative cyclodehydrogenation of aniline Schiff bases using various oxidants (e.g., DDQ, MnO2, Pb(OAc)4, oxone) is another common method but often requires careful work-up to avoid by-products.

Specific Preparation of 4,6-Dichloro-Substituted Benzimidazoles

The synthesis of 4,6-dichloro-substituted benzimidazoles typically starts from 4,5-dichloro-1,2-phenylenediamine , which undergoes cyclization reactions to form the benzimidazole core with chlorines at positions 4 and 6.

Cyclization with cyanogen bromide in methanol yields 2,5,6-trichlorobenzimidazole intermediates, which can be further transformed into 2-amino-5,6-dichlorobenzimidazole with high yields (up to 98%).

Diazotization of the amino derivative followed by decomposition in the presence of copper bromide can produce halogenated benzimidazoles such as 2-bromo-5,6-dichlorobenzimidazole.

Ribosylation and deprotection steps are used to functionalize the benzimidazole nucleus further, though these are more relevant for nucleoside analogues.

Incorporation of the Trifluoromethyl Group at Position 2

The introduction of a trifluoromethyl group at position 2 of benzimidazole is often achieved via:

Starting from a suitable 2-substituted benzimidazole precursor, followed by electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Togni reagents.

Alternatively, the use of 2-(trifluoromethyl)benzene-1,2-diamine as a starting material, which undergoes cyclization to yield 2-(trifluoromethyl)benzimidazole derivatives.

However, detailed synthetic protocols for specifically 4,6-dichloro-5-methoxy-2-(trifluoromethyl)benzimidazole are less commonly reported in open literature, but can be inferred from related benzimidazole syntheses.

Introduction of the Methoxy Group at Position 5

The methoxy substituent at position 5 is usually introduced via:

Starting from appropriately substituted o-phenylenediamines bearing a methoxy group at the desired position (5-position in this case).

Alternatively, post-cyclization electrophilic aromatic substitution or nucleophilic aromatic substitution reactions can be used to install methoxy groups on the benzimidazole ring, though direct substitution on benzimidazole is often challenging.

Detailed Synthetic Route Proposal for Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)-

Based on the literature and patent data, the following synthetic sequence is proposed:

| Step | Reaction Description | Conditions / Reagents | Notes |

|---|---|---|---|

| 1 | Synthesis of 4,6-dichloro-5-methoxy-1,2-phenylenediamine | Starting from 4,6-dichloro-5-methoxyaniline, nitration followed by reduction or direct substitution | Ensures correct substitution pattern before cyclization |

| 2 | Cyclization with trifluoroacetaldehyde or trifluoroacetyl derivatives | Acidic or neutral conditions, possibly with oxidant (e.g., oxygen, DDQ) | Forms 2-(trifluoromethyl)benzimidazole core |

| 3 | Purification and isolation | Recrystallization or chromatography | Ensures high purity for biological testing |

Research Discoveries and Optimization Insights

Catalyst-free aerobic oxidation in water has been demonstrated to be an efficient, green method for benzimidazole synthesis, avoiding heavy metals and harsh reagents.

Carbonylation reactions under palladium catalysis can introduce carboxylate or amide groups on benzimidazole rings, which may be adapted for functional group interconversions relevant to this compound class.

Metalation with organolithium reagents followed by treatment with electrophiles (e.g., carbon dioxide, chloroformates) allows selective functionalization at benzimidazole positions, potentially useful for introducing methoxy or trifluoromethyl substituents.

High yields (up to 98%) in the preparation of dichlorobenzimidazole derivatives have been reported using optimized diazotization and cyclization conditions, highlighting the importance of precise control over reaction parameters.

Summary Table of Key Preparation Methods

化学反応の分析

Acid-Base Reactions

The compound exhibits reactivity with acids and bases due to its aromatic amine and halogen substituents:

-

Acid neutralization : Reacts exothermically with acids to form salts. For example, interaction with hydrochloric acid yields a hydrochloride salt .

-

Base sensitivity : The methoxy group may undergo demethylation under strongly basic conditions, though this is less common compared to other benzimidazole derivatives.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are prime sites for nucleophilic substitution, facilitated by the electron-withdrawing effects of -CF₃ and adjacent substituents:

For instance, reaction with primary amines under basic conditions produces 4,6-diamino derivatives, while palladium-catalyzed coupling enables the introduction of aryl groups .

Oxidation and Hydrolysis

The methoxy group at position 5 can undergo oxidation or hydrolysis under specific conditions:

-

Oxidation : Treatment with strong oxidizing agents (e.g., KMnO₄/H⁺) converts the -OCH₃ group to a carbonyl (-COOH) functionality.

-

Hydrolysis : Prolonged heating with aqueous HCl/NaOH cleaves the methoxy group to yield a hydroxyl (-OH) substituent.

Electrophilic Aromatic Substitution

While the -CF₃ group deactivates the benzimidazole ring, electrophilic substitution can occur at the less hindered positions:

-

Nitration : Directed by -OCH₃, nitro groups (-NO₂) are introduced at position 7 under mixed acid (HNO₃/H₂SO₄) conditions .

-

Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at position 5 if the methoxy group is hydrolyzed to -OH .

Biological Activity-Driven Modifications

The compound’s pharmacological potential has prompted studies on targeted modifications:

-

Anticancer derivatives : Alkylation at N1 (e.g., with alkyl halides) enhances interactions with DNA topoisomerases.

-

Antimicrobial analogs : Sulfonation at C7 improves solubility and microbial target affinity .

Stability and Degradation

科学的研究の応用

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of chlorine and trifluoromethyl groups enhances their interaction with biological targets. For instance, research has shown that specific benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that benzimidazole derivatives can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

Research has highlighted the efficacy of benzimidazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies reveal that modifications in the benzimidazole structure can enhance inhibitory potency.

Pesticide Development

Benzimidazole derivatives are also explored for their potential as pesticides. The unique substituents in the benzimidazole structure contribute to its effectiveness against various agricultural pests and diseases. For example, compounds with trifluoromethyl groups have shown improved efficacy in herbicidal activity compared to their non-substituted counterparts .

Fungicides

The antifungal properties of benzimidazole compounds make them suitable for use as fungicides in agriculture. They inhibit fungal cell division by targeting specific cellular processes, thus preventing crop damage .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives, including the compound , demonstrated significant anticancer activity against human breast cancer cells (MCF-7). The study utilized MTT assays to assess cell viability and concluded that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial potential of benzimidazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as therapeutic agents .

作用機序

The mechanism of action of benzimidazole derivatives involves their interaction with biological targets such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways . The specific molecular targets and pathways depend on the particular benzimidazole derivative and its substituents .

類似化合物との比較

Structural Analogs and Substituent Effects

Key analogs and their substituent configurations are summarized below:

Substituent Impact Analysis:

- Electronic Effects: The trifluoromethyl group at position 2 is electron-withdrawing, reducing nucleophilicity at adjacent positions (e.g., NH in benzimidazole core) . Methoxy (OMe) at position 5 (target compound) is electron-donating, contrasting with chloro or fluoro substituents in analogs.

- Steric Effects :

- 4,6-Dichloro substitution creates steric hindrance similar to 4,5-dichloro analogs but distributes bulk differently, affecting binding interactions in biological targets.

- Solubility :

Physical and Chemical Properties

生物活性

Benzimidazole, 4,6-dichloro-5-methoxy-2-(trifluoromethyl)- (CAS No. 89427-18-9) is a heterocyclic compound notable for its diverse biological activities. Its unique structure, characterized by a benzene ring fused with an imidazole ring and various substituents, enhances its pharmacological potential. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C9H5Cl2F3N2O

- Molecular Weight : Approximately 300.02 g/mol

- Density : 1.825 g/cm³

- Boiling Point : 424°C at standard atmospheric pressure

Biological Activity

Benzimidazole derivatives have been extensively studied for their biological activities, including:

-

Anticancer Activity :

- Research indicates that certain benzimidazole derivatives exhibit cytotoxic properties against various tumor cell lines. For instance, studies on benzimidazole-4,7-diones demonstrated their effectiveness as hypoxia-selective agents in inducing apoptosis in cancer cells such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) through caspase-dependent pathways .

- Inhibition of TRPC6 Protein Activity :

-

Anti-inflammatory Properties :

- Benzimidazoles have shown potential as anti-inflammatory agents by modulating various receptors and pathways involved in inflammation. For example, some derivatives interact with the transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, leading to reduced inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. The presence of electron-withdrawing groups such as trifluoromethyl and dichloro enhances solubility and potency against biological targets. A comparative analysis of similar compounds highlights these distinctions:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzimidazole | C7H6N2 | Basic structure without halogen or trifluoromethyl groups |

| 4,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | C9H5Cl2F3N2 | Lacks methoxy group; different biological properties |

| 4,6-Dichloro-5-nitro-2-(trifluoromethyl)-1H-benzimidazole | C9H5Cl2F3N3O2 | Contains a nitro group instead of methoxy; distinct reactivity |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of benzimidazole derivatives on tumor cells under hypoxic conditions. The results indicated that certain compounds induced significant apoptosis in A549 cells through caspase activation and DNA damage assays .

Case Study 2: TRPC6 Inhibition

In a patent study, benzimidazole derivatives were shown to inhibit TRPC6 activity effectively, suggesting their potential use in treating diseases linked to this channel's dysregulation .

Research Findings

Recent literature has documented various biological activities associated with benzimidazole derivatives:

- Antimicrobial Activity : Some derivatives have demonstrated notable antibacterial and antifungal properties against pathogens like Staphylococcus typhi and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Pharmacological Advances : Comprehensive reviews have summarized the progress in understanding the bioactivity of these compounds from 2012 to 2021, emphasizing their potential across multiple therapeutic areas .

Q & A

Q. What are the recommended safety protocols for handling 4,6-dichloro-5-methoxy-2-(trifluoromethyl)benzimidazole in laboratory settings?

Methodological Answer:

- Spill Management : Evacuate the area, eliminate ignition sources, moisten spills to reduce dust, and use HEPA-filter vacuums for containment. Avoid washing into sewers; dispose as hazardous waste via EPA/DEP guidelines .

- Storage : Store in tightly sealed containers in cool, ventilated areas. Avoid incompatibles like oxidizers, reducing agents, and halogenated organics .

- PPE : Use gloves, eye protection, and respiratory gear if airborne exposure is possible. Training under OSHA 29 CFR 1910.120 is mandatory for spill responders .

Q. How are key physicochemical properties (e.g., logP, solubility) of this benzimidazole derivative determined experimentally?

Methodological Answer:

- logP (Octanol/Water Partition Coefficient) : Calculated using the Crippen fragmentation method, yielding a value of 3.407, indicating moderate lipophilicity .

- Water Solubility : Estimated via log10ws (-4.73), suggesting low aqueous solubility. Experimental validation can involve shake-flask or HPLC methods under controlled pH .

- McGowan Volume : Computed as 134.410 mL/mol using atomic contributions, aiding in solubility and diffusion modeling .

Q. What catalytic systems are effective in synthesizing 2-(trifluoromethyl)benzimidazole derivatives?

Methodological Answer:

- Cu(I)/TMEDA Catalysis : A Cu(I)-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, tolerating Cl/Br/I substituents. Ligands like TMEDA enhance reaction efficiency .

- Solvent-Free Conditions : Optimized one-pot synthesis using organocatalysts (e.g., p-TSA) under microwave irradiation reduces side reactions and improves yields .

Q. What initial bioactivity screening approaches are used for benzimidazole derivatives?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-negative/positive pathogens (e.g., Acinetobacter baumannii) to determine MIC values .

- Protozoan/Parasite Models : In vitro exposure to Taenia crassiceps cysticerci at µM concentrations, assessing viability via ATP depletion or morphological changes .

Advanced Research Questions

Q. How can conflicting data on the hepatotoxicity of this compound be resolved in preclinical studies?

Methodological Answer:

- Dose-Response Studies : Conduct subacute/chronic exposure trials (28–90 days) in rodent models, monitoring serum ALT/AST levels and liver histopathology .

- Metabolite Profiling : Use LC-MS to identify reactive intermediates (e.g., glutathione adducts) that may explain hepatotoxicity discrepancies between in vitro and in vivo models .

Q. What strategies mitigate low yields in benzimidazole synthesis under solvent-free conditions?

Methodological Answer:

Q. How do structural modifications (e.g., trifluoromethyl groups) influence the metabolic stability of benzimidazole derivatives?

Methodological Answer:

- Electron-Withdrawing Effects : Trifluoromethyl groups reduce metabolic oxidation at the benzimidazole core, as shown in liver microsome assays with NADPH cofactors .

- Fluoroalkoxy Substitution : Replace trifluoromethyl with fluoroalkoxy groups to balance lipophilicity and stability, improving oral bioavailability in pharmacokinetic studies .

Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in benzimidazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。